
4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Methyloxan Group: The methyloxan group can be introduced through an alkylation reaction, where an oxirane (epoxide) reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyloxan group.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated compounds.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methyloxan groups may play a role in binding to these targets, while the thiazole ring could be involved in electron transfer or other chemical interactions.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(2-methyloxan-4-yl)-1,3-thiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-(4-Chlorophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.
4-(4-Bromophenyl)-2-(2-ethyloxan-4-yl)-1,3-thiazole: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its steric and electronic properties.
Uniqueness
The presence of the bromophenyl group in 4-(4-Bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole may confer unique reactivity and potential biological activity compared to its analogs. The combination of the thiazole ring, bromophenyl group, and methyloxan group may result in distinctive chemical behavior and applications.
Properties
CAS No. |
88571-82-8 |
|---|---|
Molecular Formula |
C15H16BrNOS |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-(2-methyloxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H16BrNOS/c1-10-8-12(6-7-18-10)15-17-14(9-19-15)11-2-4-13(16)5-3-11/h2-5,9-10,12H,6-8H2,1H3 |
InChI Key |
RLHQYZBOOBNMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)
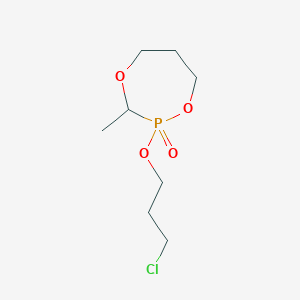
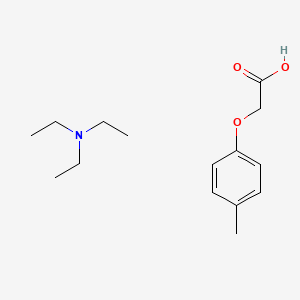
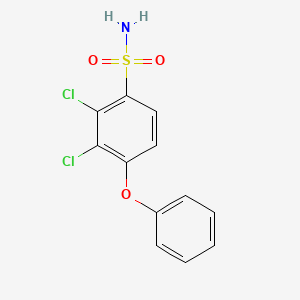
![[(6-Methylhept-5-EN-2-YL)oxy]benzene](/img/structure/B14393455.png)
![8,9-Dimethoxy-2,2-dimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14393457.png)

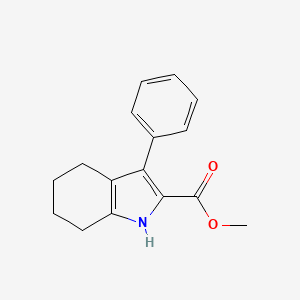
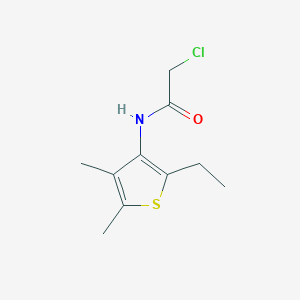
![1-[2-(Pyridin-2-yl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B14393477.png)
![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)

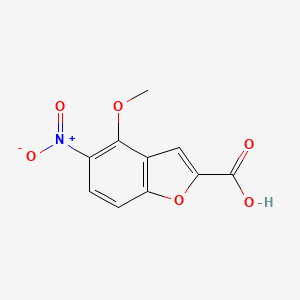
![4-[2-(2-Methoxyphenyl)ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B14393525.png)
